Cas no 1875785-59-3 (3-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid)

3-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid is a versatile intermediate in organic synthesis, particularly valued for its difluoromethyl-substituted piperidine scaffold. This structural motif enhances metabolic stability and bioavailability, making it useful in pharmaceutical and agrochemical applications. The difluoromethyl group contributes to improved lipophilicity and electron-withdrawing properties, which can influence binding affinity in target molecules. The propanoic acid moiety further allows for derivatization or conjugation, facilitating its incorporation into larger molecular frameworks. Its well-defined reactivity profile and compatibility with standard synthetic protocols make it a reliable building block for drug discovery and material science research. The compound is typically handled under controlled conditions to ensure stability and purity.
3-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid structure
1875785-59-3 structure
Product name:3-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid
CAS No:1875785-59-3
MF:C9H15F2NO2
Molecular Weight:207.217709779739
CID:5719941
PubChem ID:121201066

3-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • F1907-4602
    • 1875785-59-3
    • 3-(4-(difluoromethyl)piperidin-1-yl)propanoic acid
    • 3-[4-(difluoromethyl)piperidin-1-yl]propanoic acid
    • starbld0046179
    • AKOS026709063
    • 1-Piperidinepropanoic acid, 4-(difluoromethyl)-
    • 3-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid
    • インチ: 1S/C9H15F2NO2/c10-9(11)7-1-4-12(5-2-7)6-3-8(13)14/h7,9H,1-6H2,(H,13,14)
    • InChIKey: BXZCLEUEVJQRCA-UHFFFAOYSA-N
    • SMILES: FC(C1CCN(CCC(=O)O)CC1)F

計算された属性

  • 精确分子量: 207.10708505g/mol
  • 同位素质量: 207.10708505g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 191
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.9
  • トポロジー分子極性表面積: 40.5Ų

じっけんとくせい

  • 密度みつど: 1.175±0.06 g/cm3(Predicted)
  • Boiling Point: 304.3±27.0 °C(Predicted)
  • 酸度系数(pKa): 3.83±0.10(Predicted)

3-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
D214976-100mg
3-(4-(difluoromethyl)piperidin-1-yl)propanoic acid
1875785-59-3
100mg
$ 95.00 2022-06-05
Life Chemicals
F1907-4602-2.5g
3-(4-(difluoromethyl)piperidin-1-yl)propanoic acid
1875785-59-3 95%+
2.5g
$802.0 2023-09-07
TRC
D214976-500mg
3-(4-(difluoromethyl)piperidin-1-yl)propanoic acid
1875785-59-3
500mg
$ 365.00 2022-06-05
TRC
D214976-1g
3-(4-(difluoromethyl)piperidin-1-yl)propanoic acid
1875785-59-3
1g
$ 570.00 2022-06-05
Life Chemicals
F1907-4602-10g
3-(4-(difluoromethyl)piperidin-1-yl)propanoic acid
1875785-59-3 95%+
10g
$1684.0 2023-09-07
Life Chemicals
F1907-4602-0.25g
3-(4-(difluoromethyl)piperidin-1-yl)propanoic acid
1875785-59-3 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-4602-0.5g
3-(4-(difluoromethyl)piperidin-1-yl)propanoic acid
1875785-59-3 95%+
0.5g
$380.0 2023-09-07
Life Chemicals
F1907-4602-1g
3-(4-(difluoromethyl)piperidin-1-yl)propanoic acid
1875785-59-3 95%+
1g
$401.0 2023-09-07
Life Chemicals
F1907-4602-5g
3-(4-(difluoromethyl)piperidin-1-yl)propanoic acid
1875785-59-3 95%+
5g
$1203.0 2023-09-07

3-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid 関連文献

3-(4-(Difluoromethyl)piperidin-1-yl)propanoic acidに関する追加情報

Comprehensive Overview of 3-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid (CAS No. 1875785-59-3): Properties, Applications, and Research Insights

3-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid (CAS No. 1875785-59-3) is a fluorinated piperidine derivative gaining significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound's difluoromethyl group and piperidine core contribute to its versatile reactivity, making it a valuable intermediate in drug discovery. Researchers are increasingly exploring its potential in modulating biological targets, particularly in the development of enzyme inhibitors and receptor modulators.

In recent years, the demand for fluorinated organic compounds like 3-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid has surged, driven by their enhanced metabolic stability and bioavailability compared to non-fluorinated analogs. This aligns with the growing trend of rational drug design and fragment-based drug discovery, where precise molecular modifications are critical. The compound's carboxylic acid functionality further expands its utility, enabling facile derivatization for structure-activity relationship (SAR) studies.

The synthesis of CAS 1875785-59-3 typically involves multi-step organic transformations, including N-alkylation of the piperidine ring and subsequent introduction of the difluoromethyl moiety. Recent advancements in flow chemistry and catalytic fluorination have improved the efficiency of its production, addressing key challenges in scalability and purity control. These innovations respond to the pharmaceutical industry's need for cost-effective and sustainable synthetic routes.

From a therapeutic perspective, 3-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid has shown promise in preliminary studies targeting central nervous system (CNS) disorders and inflammatory pathways. Its ability to cross the blood-brain barrier (BBB) makes it particularly interesting for neuropharmacology applications. Researchers are actively investigating its potential as a precursor for GABA receptor modulators and neurotransmitter analogs, topics frequently searched in academic databases.

In agrochemical applications, the difluoromethyl-piperidine scaffold demonstrates notable pesticidal activity against various crop pathogens. This has sparked interest in developing novel sustainable crop protection agents, especially as resistance to existing pesticides grows. The compound's propanoic acid side chain may contribute to improved soil mobility and plant systemic activity, key factors in modern precision agriculture formulations.

Quality control of 1875785-59-3 requires rigorous analytical characterization, typically employing HPLC, NMR, and mass spectrometry techniques. The compound's stability under various pH conditions and thermal stress is frequently studied, as these parameters directly impact its formulation compatibility and shelf life. Recent publications highlight improved chromatographic separation methods for related piperidine derivatives, reflecting the analytical chemistry community's focus on this structural class.

Environmental and safety assessments of 3-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid indicate favorable profiles compared to many traditional fluorinated compounds. Its biodegradability and ecotoxicity data are increasingly relevant as regulatory agencies emphasize green chemistry principles. These aspects align with current searches for environmentally benign fluorochemicals and sustainable synthetic intermediates in both academic and industrial settings.

The commercial availability of CAS 1875785-59-3 from specialty chemical suppliers has expanded significantly, with current market trends showing growing demand for custom fluorination services and tailored heterocyclic building blocks. Pricing and supply chain considerations often dominate professional discussions, especially among medicinal chemists seeking reliable sources for high-purity screening compounds.

Future research directions for 3-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid may explore its incorporation into bioconjugates and prodrug systems, leveraging its carboxylic acid group for targeted delivery. The compound's potential in PET tracer development is another emerging area, capitalizing on the fluorine-18 isotope incorporation possibilities. These applications resonate with current interests in molecular imaging and theranostic approaches.

In conclusion, 3-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid represents a versatile scaffold at the intersection of medicinal chemistry, agrochemical science, and material innovation. Its continued study addresses multiple contemporary challenges, from drug discovery bottlenecks to sustainable chemical development, making it a compound of significant and growing importance in specialized chemical research.

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